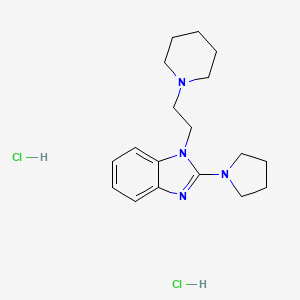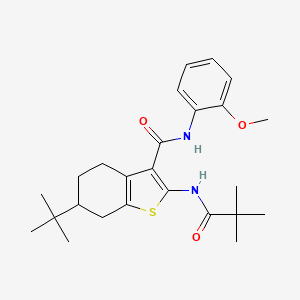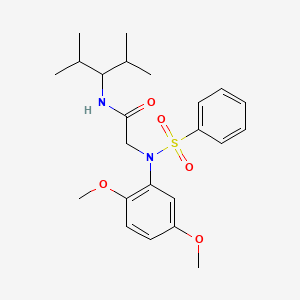
1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride
Descripción general
Descripción
1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride is a complex organic compound that features a benzimidazole core substituted with piperidine and pyrrolidine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2-(piperidin-1-yl)ethanamine with a benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol, and may require heating under reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: This compound shares the piperidine and benzimidazole moieties but differs in its overall structure and functional groups.
Piperidine Derivatives: These compounds have a similar piperidine core but may vary in their additional substituents and overall structure.
Uniqueness
1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride is unique due to its specific combination of piperidine, pyrrolidine, and benzimidazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(2-piperidin-1-ylethyl)-2-pyrrolidin-1-ylbenzimidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4.2ClH/c1-4-10-20(11-5-1)14-15-22-17-9-3-2-8-16(17)19-18(22)21-12-6-7-13-21;;/h2-3,8-9H,1,4-7,10-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQFSFSZIPOHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N4CCCC4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935936.png)

![8-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B3935941.png)
![8-[2-[2-(4-Methylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B3935944.png)
![4-butoxy-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3935951.png)
![1-Chloro-2-ethyl-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3935959.png)
![2-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B3935967.png)
![1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene](/img/structure/B3935975.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B3935982.png)
![4-[(phenylthio)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3935983.png)
![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B3936004.png)
![N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B3936015.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936032.png)
